4,8-Dichloroquinoline-2-carboxylic acid
Description
4,8-Dichloroquinoline-2-carboxylic acid is a halogenated quinoline derivative characterized by chlorine substituents at positions 4 and 8 of the quinoline ring and a carboxylic acid group at position 2. For instance, describes the synthesis of methyl 2-chloroquinoline-4-carboxylate through esterification of 4-carboxy-2-chloroquinoline, indicating that chlorination and carboxylation are key steps in such processes .
Properties
IUPAC Name |
4,8-dichloroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDAFLPDLOSYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4,8-Dichloroquinoline-2-carboxylic acid has found applications in various scientific research areas:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its derivatives are used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism by which 4,8-Dichloroquinoline-2-carboxylic acid exerts its effects involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 4,8-dichloroquinoline-2-carboxylic acid and its analogs:
Challenges and Limitations
- Purification : HPLC purity of 96.39% for the diazenyl compound () suggests rigorous chromatography is needed for structurally similar compounds, increasing production costs .
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